molecular formula C22H25N3O4 B605947 Bay 65-1942 (free base) CAS No. 600734-02-9

Bay 65-1942 (free base)

Cat. No. B605947
M. Wt: 395.459
InChI Key: IGJVFGZEWDGDOO-CQSZACIVSA-N
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Description

Bay 65-1942 (free base) is a selective inhibitor of IKKβ with an IC50 value of 10 µM and a Ki value of 2 nM . It has been reported to provide cardioprotection through specific suppression of NF-κB signaling .


Molecular Structure Analysis

The molecular formula of Bay 65-1942 (free base) is C22H25N3O4 . The exact mass is 395.18 and the molecular weight is 395.45 . For more detailed structural information, you may refer to the chemical structure provided by various databases .

Scientific Research Applications

Ionospheric Measurements and Geomagnetic Studies

Bay 65-1942 has been utilized in ionospheric measurements, particularly at the Halley Bay geomagnetic latitude. These measurements have significantly contributed to understanding the ionosphere's behavior in high-latitude zones with small magnetic dips, revealing regular ionospheric variations (Bellchambers & Piggott, 1958).

Archaeological Insights

In historical archaeology, Bay 65-1942 played a role in uncovering the impacts of the Japanese attack on U.S. Naval and Air installations in Hawaii during World War II. Its use facilitated the underwater archaeological documentation of a sunken flying boat in Kaneohe Bay, providing new insights into the Pearl Harbor attack (Rodgers, Coble, & Tilburg, 1998).

Antarctic Expeditions and Environmental Studies

The compound was also instrumental in Antarctic expeditions, particularly in establishing bases and conducting environmental studies in the polar regions. It helped in setting up a base in the Bay of Whales and in analyzing the environmental impact in areas like Winter Quarters Bay, aiding in understanding Antarctic ecosystems (English, 1941; Crockett & White, 1997).

Naval Research and Communication

Significantly, Bay 65-1942 has been applied in naval research, particularly in understanding the marine atmosphere's impact on free-space optical communication. Its role in characterizing marine environments has been crucial for advancing naval communication technologies (Wasiczko et al., 2006).

Impact on Post-War Research Policy

Furthermore, Bay 65-1942 has influenced post-war research policies, particularly in shaping the National Science Foundation's origins and directions. Its utilization during this period highlights the interplay between scientific research and national policy-making (Kevles, 1975).

Future Directions

While specific future directions for Bay 65-1942 (free base) are not mentioned in the sources I found, its role as a selective inhibitor of IKKβ and its potential cardioprotective effects through the suppression of NF-κB signaling suggest it could have potential applications in medical research, particularly in the study of cardiovascular diseases .

properties

IUPAC Name

7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3S)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJVFGZEWDGDOO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659526
Record name (7E)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3S)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bay 65-1942 (free base)

CAS RN

600734-02-9
Record name BAY65-1942
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600734029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7E)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3S)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY65-1942 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD4JW4DP5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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